molecular formula C10H14O5 B1316988 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate CAS No. 99173-61-2

1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate

Cat. No. B1316988
CAS RN: 99173-61-2
M. Wt: 214.21 g/mol
InChI Key: RNEYQVYRVAVAIF-UHFFFAOYSA-N
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Description

1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C10H14O5 . It has a molecular weight of 214.22 g/mol . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate is 1S/C10H14O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h3-6H2,1-2H3 . The Canonical SMILES is CCOC(=O)C1(CC(=O)C1)C(=O)OCC .


Physical And Chemical Properties Analysis

1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate has a molecular weight of 214.21 g/mol . It has a XLogP3-AA value of 0.2, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 6 rotatable bonds . Its exact mass and monoisotopic mass are 214.08412354 g/mol . The topological polar surface area is 69.7 Ų . It has 15 heavy atoms . The compound has a complexity of 266 .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

  • A study by Chernykh et al. (2016) explored the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids starting from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, highlighting differences in pKa values due to stereochemical variations (Chernykh et al., 2016).

Cycloaddition and Polymerization Reactions

  • Liu et al. (2016) demonstrated that diethyl and dimethyl cyclopropane-1,1-dicarboxylate can react with phthalazinium dicyanomethanides to form derivatives with high yields and excellent diastereoselectivities, showcasing its potential in cycloaddition reactions (Liu et al., 2016).
  • Perrott and Novak (1996) reported on the living ring-opening metathesis polymerizations of 3,4-Disubstituted Cyclobutenes, including derivatives of cyclobutene dicarboxylate, suggesting its utility in the synthesis of functionalized polymers (Perrott & Novak, 1996).

Structural Transformations and Stereochemistry

  • A study by Vasil’ev et al. (2020) highlighted the use of diethyl (but-3-en-1-yl)(propargyl)malonate to synthesize diethyl 3-vinylcyclohex-3-ene-1,1-dicarboxylate, demonstrating the potential for stereocontrolled routes to compounds with exocyclic double bonds (Vasil’ev et al., 2020).

Applications in Organic Synthesis and Material Science

  • The work of Trivedi et al. (2006) in synthesizing new organo gelators, such as dicyclohexylammonium hydrogen cyclobutane-1,1-dicarboxylate, showcases the compound's relevance in material science, particularly in the formation of gels through noncovalent synthesis (Trivedi et al., 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate is used as a pharmaceutical intermediate . It is also used as an intermediate in the production of Carboplatin . Therefore, its future directions may involve its use in the synthesis of new pharmaceutical compounds.

properties

IUPAC Name

diethyl 3-oxocyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEYQVYRVAVAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=O)C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563393
Record name Diethyl 3-oxocyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate

CAS RN

99173-61-2
Record name Diethyl 3-oxocyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (159) (649 mg, 3 mmol) in DCM (7 mL) was added PCC (1.37 g, 6.3 mmol) and the mixture was stirred for 4 hours at room temperature. The product was filtered through a silica gel plug and the residue was purified using column chromatography with hexanes/ethyl acetate as eluent to yield diethyl 3-oxocyclobutane-1,1-dicarboxylate (160). 1H NMR (400 MHz, CD2Cl2) δ 4.28 (q, J=7.2 Hz, 4H), 3.63 (s, 4H), 1.31 (t, J=7.2 Hz, 6H). MS m/z 215.1 (M+1)+.
Quantity
649 mg
Type
reactant
Reaction Step One
Name
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Herter, T Perrin, T Fessard - 2023 - chemrxiv.org
The replacement of the aromatic ring in bioactive compounds with saturated bioisosteres has become a popular tactic to obtain novel structures with improved physicochemical profiles. …
Number of citations: 2 chemrxiv.org
L Herter, T Perrin, T Fessard, C Salomé - Organic Letters, 2023 - ACS Publications
The replacement of the aromatic ring in bioactive compounds with saturated bioisosteres has become a popular tactic to obtain novel structures with improved physicochemical profiles. …
Number of citations: 2 pubs.acs.org

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